N-(6-methylheptan-2-yl)thiolan-3-amine
CAS No.:
Cat. No.: VC13356917
Molecular Formula: C12H25NS
Molecular Weight: 215.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NS |
|---|---|
| Molecular Weight | 215.40 g/mol |
| IUPAC Name | N-(6-methylheptan-2-yl)thiolan-3-amine |
| Standard InChI | InChI=1S/C12H25NS/c1-10(2)5-4-6-11(3)13-12-7-8-14-9-12/h10-13H,4-9H2,1-3H3 |
| Standard InChI Key | OSIQBHCHNCBRFA-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)NC1CCSC1 |
| Canonical SMILES | CC(C)CCCC(C)NC1CCSC1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-(6-methylheptan-2-yl)thiolan-3-amine denotes a thiolane ring (a five-membered saturated sulfur heterocycle) with an amine group at position 3. The N-substituent is a 6-methylheptan-2-yl group, a branched alkyl chain with seven carbon atoms and a methyl branch at the sixth position . The molecular formula confirms the presence of 12 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one sulfur atom .
Structural Comparison to Related Compounds
The compound’s structure shares similarities with:
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N-(6-methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine: A six-membered thiopyran analog with the molecular formula and a molecular weight of 229.43 g/mol .
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Methyl(6-methylheptan-3-yl)amine: A simpler secondary amine (, 143.27 g/mol) lacking the sulfur heterocycle .
These analogs highlight the impact of ring size and sulfur inclusion on molecular weight and potential reactivity.
Table 1: Comparative Molecular Properties
Stereochemical Considerations
Synthesis and Production
Production Scale and Availability
UkrOrgSynthesis Ltd. (Ukraine) lists the compound in its catalog, indicating small-scale production capabilities . The absence of other suppliers suggests limited industrial demand or niche applications.
Physical and Chemical Properties
Physicochemical Characteristics
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State at Room Temperature: Likely a liquid, given the molecular weight (215.40 g/mol) and branched hydrophobic structure .
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Solubility: Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water due to the nonpolar alkyl chain.
Spectroscopic Features
No experimental IR, NMR, or mass spectra are reported. Computational predictions using tools like PubChem’s structure-based algorithms could infer key signals:
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NMR: Resonances for thiolane ring protons (δ 2.50–3.00 ppm), methyl groups (δ 0.80–1.20 ppm), and amine protons (δ 1.50–2.50 ppm) .
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NMR: Sulfur-adjacent carbons (δ 30–40 ppm), methyl carbons (δ 15–25 ppm) .
Reactivity and Functionalization
Amine Reactivity
The secondary amine group can undergo typical reactions:
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Acylation: Formation of amides with acyl chlorides.
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Alkylation: Quaternary ammonium salt formation with alkyl halides.
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Oxidation: Potential conversion to nitroxides or nitro compounds under strong oxidizing conditions.
Thiolane Ring Behavior
The thioether linkage is relatively inert but can participate in:
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Oxidation: Conversion to sulfoxide or sulfone derivatives using peroxides.
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Ring-Opening Reactions: Cleavage with strong nucleophiles (e.g., lithium aluminum hydride).
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